molecular formula C3H6O3 B583789 D-[3-13C]Glyceraldehyde CAS No. 478529-50-9

D-[3-13C]Glyceraldehyde

Cat. No.: B583789
CAS No.: 478529-50-9
M. Wt: 91.07
InChI Key: MNQZXJOMYWMBOU-QQPKUSCQSA-N
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Description

D-[3-¹³C]Glyceraldehyde is a stable isotope-labeled derivative of glyceraldehyde, a three-carbon monosaccharide with the molecular formula C₃H₆O₃. Its IUPAC name is (2R)-2,3-dihydroxy(1,2,3-¹³C₃)propanal, and it is structurally characterized by a chiral center at the C2 position, which defines its D-configuration . The ¹³C isotope is specifically incorporated at the third carbon (C3), making it a critical tool for tracing metabolic pathways in isotopically resolved metabolomics studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-[3-13C]Glyceraldehyde can be synthesized through isotope exchange reactions. One common method involves replacing a portion of the naturally occurring carbon-12 isotope with a carbon-13 labeled reagent. This process typically involves the chemical synthesis of D-glyceraldehyde followed by isotope exchange to incorporate the carbon-13 isotope .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 labeled precursors and reagents under controlled conditions to ensure high purity and yield of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-[3-13C]Glyceraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-glyceric acid.

    Reduction: It can be reduced to form glycerol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-[3-13C]Glyceraldehyde is widely used in scientific research due to its labeled carbon atom, which allows for detailed metabolic studies. Some of its applications include:

Mechanism of Action

The mechanism of action of D-[3-13C]Glyceraldehyde involves its participation in metabolic pathways. It acts as an intermediate in glycolysis and other carbohydrate metabolism processes. The labeled carbon-13 allows researchers to trace its incorporation and transformation in these pathways, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 478529-54-3 (labeled); 453-17-8 (unlabeled)
  • Molecular Weight : 93.06 g/mol (¹³C₃-labeled)
  • Solubility : Water-soluble, typically supplied as a clear, colorless solution
  • Role in Biochemistry : Functions as an intermediate in glycolysis and gluconeogenesis, with its ¹³C label enabling precise tracking of carbon flux in cellular metabolism .

Structural and Isotopic Comparison

Table 1: Structural and Isotopic Properties of Glyceraldehyde Derivatives

Compound Isotopic Label Position Molecular Formula Molecular Weight (g/mol) Configuration Key Applications
D-[3-¹³C]Glyceraldehyde C3 ¹³C₃H₆O₃ 93.06 D Metabolic tracer in glycolysis
DL-Glyceraldehyde-1,2-¹³C₂ C1, C2 ¹³C₂H₆O₃ 92.1 Racemic mix Comparative metabolic studies
L-Glyceraldehyde None C₃H₆O₃ 90.08 L Chiral reference standard
Glycerate None C₃H₆O₄ 106.08 N/A Calvin cycle intermediate

Key Observations :

  • Isotopic Specificity : D-[3-¹³C]Glyceraldehyde provides targeted insights into C3-derived metabolites (e.g., glycerate, lactate), whereas DL-Glyceraldehyde-1,2-¹³C₂ tracks dual carbon fluxes .
  • Stereochemical Impact : The D-isomer is metabolically active in glycolysis, while the L-isomer is rarely utilized in natural pathways .

Metabolic Pathway Comparisons

Table 2: Metabolic Fate in Human Cell Lines (T98G and HEK293)

Compound Primary Metabolites Secondary Metabolites Sorbose Production Glycolysis Inhibition
D-[3-¹³C]Glyceraldehyde Glycerate, Glycerol, Lactate Hexose phosphates Minimal Moderate
DL-Glyceraldehyde-¹³C Glycerate, Glycerol Sorbose-1-phosphate Significant Similar to D-isomer
Glycerate N/A Pyruvate, ATP None None

Research Findings :

D-[3-¹³C]Glyceraldehyde is predominantly converted to glycerate (70–80% of total metabolites) in both T98G and HEK293 cells, with minor contributions to glycerol and lactate .

DL-Glyceraldehyde-¹³C produces sorbose-1-phosphate, a unique metabolite absent in D-isomer-treated cells, due to the presence of the L-isomer .

Functional Differences with Related Carbonyl Compounds

  • Glyceraldehyde vs. Glyceric Acid :
    • Glyceraldehyde (C₃H₆O₃) is an aldehyde, whereas glyceric acid (C₃H₆O₄) is a carboxylic acid. The latter is a downstream metabolite in glyceraldehyde oxidation .
    • D-Glyceric acid promotes plant growth, while D-glyceraldehyde inhibits glycolysis at high concentrations .
  • Comparison with D-[3-¹³C]Ribose :
    • D-[3-¹³C]Ribose (C₅H₁₀O₅) is a pentose used in nucleotide synthesis studies, contrasting with glyceraldehyde’s role in central carbon metabolism .

Research Implications and Limitations

  • Advantages of D-[3-¹³C]Glyceraldehyde :
    • High specificity for C3-labeled metabolic tracing .
    • Compatible with diverse cell lines (e.g., T98G, HEK293) .
  • Limitations: Limited commercial availability of enantiopure L-isomers for comparative studies . Overlap in chromatographic peaks (e.g., fructose-1-phosphate vs. sorbose-1-phosphate) complicates metabolite identification .

Biological Activity

D-[3-13C]Glyceraldehyde is a labeled form of glyceraldehyde, a key intermediate in carbohydrate metabolism. This compound is particularly useful in metabolic studies due to its isotopic labeling, allowing researchers to trace metabolic pathways and understand the biological activities associated with glyceraldehyde and its derivatives.

Metabolic Role

Glyceraldehyde plays a critical role in several metabolic pathways, primarily glycolysis and the pentose phosphate pathway. It is an important substrate for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step in energy production. The activity of GAPDH can be influenced by various factors, including oxidative stress and nitrosylation, which can lead to functional changes in cellular metabolism.

Biological Activity and Mechanisms

Research indicates that this compound exhibits various biological activities:

  • GAPDH Activity : this compound serves as a substrate for GAPDH, which is pivotal in glycolysis. Studies show that GAPDH not only participates in energy metabolism but also has roles in apoptosis and cellular signaling .
  • Nitrosylation Effects : The nitrosylation of GAPDH affects its oligomerization state, leading to mitochondrial dysfunction. This process has been linked to cell death mechanisms under oxidative stress conditions .
  • Toxicity and Advanced Glycation End Products (AGEs) : Glyceraldehyde can form AGEs, which are implicated in various diseases, including diabetes and neurodegenerative disorders. These compounds can induce oxidative stress and damage cellular components .

Case Studies

  • Oxidative Stress Induction : A study demonstrated that glyceraldehyde-derived AGEs increased reactive oxygen species (ROS) production in endothelial cells, contributing to vascular complications associated with diabetes .
  • Neuronal Toxicity : Research on SH-SY5Y neuroblastoma cells showed that exposure to glyceraldehyde-derived AGEs inhibited neurite outgrowth, indicating potential neurotoxic effects linked to metabolic dysregulation .
  • Metabolic Tracing : Using this compound in metabolic flux analysis has allowed researchers to trace the incorporation of carbon into various metabolic pathways, providing insights into energy metabolism under different physiological conditions .

Data Table: Biological Activities of this compound

Activity Description References
Substrate for GAPDHEssential for glycolysis; influences energy production
Induction of Oxidative StressForms AGEs that increase ROS production
NeurotoxicityInhibits neurite outgrowth in neuronal cells
Metabolic TracingUsed in flux analysis to study metabolic pathways

Q & A

Q. Basic: What is the role of D-[3-13C]glyceraldehyde in carbohydrate metabolism studies?

This compound is a stable isotope-labeled analog of glyceraldehyde, a triose sugar critical in glycolysis and gluconeogenesis. The 13C label at the C3 position allows precise tracking of carbon flux through metabolic pathways using techniques like NMR or mass spectrometry. For example, in studies of the Calvin cycle, it helps map the incorporation of carbon into downstream metabolites like fructose-6-phosphate . Researchers should validate isotopic purity (≥98%) via isotopic ratio mass spectrometry and ensure compatibility with enzymatic assays to avoid kinetic isotope effects .

Q. Advanced: How does isotopic labeling at the C3 position influence NMR spectral interpretation in metabolic flux analysis?

The 13C label at C3 creates distinct splitting patterns in 13C^{13}\text{C}-NMR spectra, enabling differentiation of glyceraldehyde-derived metabolites from endogenous unlabeled species. Key considerations include:

  • Sensitivity optimization : Use cryoprobes or hyperpolarization to detect low-abundance intermediates.
  • Spectral overlap : Resolve peaks near δ 70-90 ppm (C3 region) from background signals using 2D NMR (e.g., HSQC).
  • Quantitative analysis : Apply 13C^{13}\text{C}-decoupling to minimize signal splitting and improve integration accuracy .
    Data contradictions may arise if natural abundance 13C^{13}\text{C} (1.1%) is not subtracted or if isotopic scrambling occurs during sample preparation .

Q. Basic: What are the primary synthetic routes for this compound, and how is purity assessed?

Synthesis typically involves:

Isotopic enrichment : Enzymatic phosphorylation of 13C-labeled dihydroxyacetone phosphate (DHAP) followed by aldolase-catalyzed cleavage.

Purification : Column chromatography (e.g., ion-exchange resins) to isolate the D-isomer from racemic mixtures.
Purity is validated via:

  • HPLC : Retention time comparison with unlabeled standards.
  • Isotopic enrichment : Measured by mass spectrometry (e.g., ≤2% 12C^{12}\text{C} at C3).
  • Chiral chromatography : To confirm enantiomeric excess (>99% D-form) .

Q. Advanced: How can researchers address contradictions in thermodynamic data for glyceraldehyde isomers?

highlights discrepancies in heats of combustion between D-, L-, and DL-glyceraldehyde isomers, attributed to inconsistent calorimetric methods. To reconcile such

Replicate experiments : Use modern bomb calorimetry under controlled conditions (e.g., 25°C, inert atmosphere).

Normalize for isomer purity : Validate via polarimetry ([α]D_{D} = +8.7° for D-isomer) and adjust calculations for enantiomeric excess.

Meta-analysis : Compare results with computational models (e.g., DFT calculations for ΔHf_f) to identify outliers .

Q. Basic: What analytical techniques are essential for characterizing this compound in complex biological matrices?

  • LC-MS/MS : Quantify trace levels using MRM transitions (e.g., m/z 91 → 73 for glyceraldehyde).
  • Isotope Ratio MS : Confirm 13C^{13}\text{C} enrichment at C3.
  • Chiral GC : Differentiate D- and L-forms using derivatization (e.g., trimethylsilylation) .
    Contamination risks include aldose-ketose isomerization during extraction; stabilize samples with 0.1 M HCl .

Q. Advanced: How to design a robust isotopic tracing study using this compound in dynamic systems?

Follow the FINER criteria (Feasible, Novel, Ethical, Relevant):

Hypothesis-driven design : Example: “Does hepatic gluconeogenesis preferentially utilize glyceraldehyde over dihydroxyacetone?”

Controls : Include 12C^{12}\text{C}-glyceraldehyde and label-free cohorts.

Time-resolved sampling : Collect timepoints covering metabolic steady-state (e.g., 0-60 mins post-administration).

Data normalization : Use internal standards (e.g., 2H^{2}\text{H}-glucose) to correct for extraction efficiency .

Q. Basic: How does this compound aid in elucidating enzyme mechanisms?

It serves as a substrate for kinases (e.g., triokinase) and isomerases (e.g., triose-phosphate isomerase). By tracking 13C^{13}\text{C} incorporation into products (e.g., glyceraldehyde-3-phosphate), researchers can:

  • Determine catalytic efficiency (kcat/Kmk_{cat}/K_m) via isotopic dilution assays.
  • Identify rate-limiting steps in multi-enzyme systems (e.g., glycolysis vs. pentose phosphate pathway branching) .

Q. Advanced: What strategies mitigate isotopic dilution in live-cell studies using this compound?

  • Compartmental modeling : Account for intracellular pools (e.g., cytosolic vs. mitochondrial).
  • Pulse-chase design : Administer a short 13C^{13}\text{C} pulse followed by excess 12C^{12}\text{C} substrate to trace turnover rates.
  • Inhibitor co-treatment : Block competing pathways (e.g., 2-deoxyglucose for glycolysis inhibition) to reduce label loss .

Q. Basic: How to validate the stereochemical integrity of this compound during storage?

  • Storage conditions : Lyophilize at -80°C under argon to prevent racemization.
  • Periodic testing : Measure optical rotation ([α]D20_{D}^{20} = +8.7°) and compare to fresh batches.
  • Stability assays : Incubate at 37°C for 24h and check for ketose formation (e.g., dihydroxyacetone) via Benedict’s test .

Q. Advanced: How can conflicting literature on glyceraldehyde’s role in oxidative stress be resolved methodologically?

Contradictions (e.g., pro- vs. antioxidant effects) often stem from model system differences. Apply:

Comparative analysis : Test identical concentrations (e.g., 0.1-10 mM) across cell lines (HEK293 vs. HepG2).

ROS detection : Use fluorogenic probes (e.g., DCFH-DA) with simultaneous 13C^{13}\text{C} tracing to link metabolite levels to oxidative endpoints.

Pathway enrichment : Integrate transcriptomics (e.g., Nrf2 activation) with metabolic flux data .

Properties

IUPAC Name

(2R)-2,3-dihydroxy(313C)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-QQPKUSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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